

An In-depth Technical Guide to the Thermodynamic Properties of C11 Branched Alkanes

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Compound of Interest

Compound Name: *2,2,7-Trimethyloctane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of C11 branched alkanes, intended for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols for key measurements, and visualizes relevant workflows to facilitate a deeper understanding of these compounds.

Introduction to C11 Branched Alkanes

Undecane (C11H₂₄) and its branched isomers are nonpolar hydrocarbons with applications as solvents and components in complex hydrocarbon mixtures. The branching structure significantly influences their physical and thermodynamic properties, such as boiling point, melting point, enthalpy of formation, entropy, and heat capacity. Understanding these properties is crucial for various applications, including chemical process design and material science. Generally, increased branching disrupts intermolecular van der Waals forces, leading to lower boiling points compared to the linear n-undecane. However, molecular symmetry can also play a significant role, with more symmetrical isomers often exhibiting higher melting points.

Quantitative Thermodynamic Data

The following tables summarize the available thermodynamic data for various C11 branched alkanes. It is important to note that experimental data for all 159 isomers of undecane is not readily available in the literature. The presented data has been compiled from various sources, including the NIST Chemistry WebBook and other chemical databases.

Table 1: Enthalpy of Formation and Vaporization for Selected C11 Branched Alkanes

Isomer Name	CAS Number	Enthalpy of Formation (gas, 298.15 K), $\Delta_fH^\circ_{\text{gas}}$ (kJ/mol)	Enthalpy of Vaporization (298.15 K), $\Delta_{\text{vap}}H^\circ$ (kJ/mol)
2-Methyldecane	6975-98-0	-280.93 (Joback Calculated)	39.30 (Joback Calculated)
3-Methyldecane	13151-34-3	Data Not Available	Data Not Available
4-Methyldecane	2847-72-5	Data Not Available	Data Not Available
2,2-Dimethylnonane	17302-14-6	Data Not Available	Data Not Available
2,3-Dimethylnonane	2884-06-2	Data Not Available	Data Not Available
2,4-Dimethylnonane	17302-24-8	-280.93 (Joback Calculated)	39.30 (Joback Calculated)
2,6-Dimethylnonane	17302-28-2	Data Not Available	Data Not Available
3,3-Dimethylnonane	17302-15-7	Data Not Available	Data Not Available
4,5-Dimethylnonane	17302-23-7	Data Not Available	Data Not Available
4-Ethyl-4-methyloctane	17302-19-1	-280.93 (Joback Calculated)	39.30 (Joback Calculated)
5-Ethyl-2-methyloctane	62016-18-6	Data Not Available	Data Not Available

Note: "Joback Calculated Property" indicates that the value is an estimation based on a group contribution method and not from direct experimental measurement.

Table 2: Entropy and Heat Capacity for Selected C11 Branched Alkanes

Isomer Name	CAS Number	Molar Entropy (liquid, 298.15 K), S°liquid (J/mol·K)	Liquid Phase Heat Capacity (Cp,liquid, 298.15 K) (J/mol·K)	Ideal Gas Heat Capacity (Cp,gas) (J/mol·K)
2-Methyldecane	6975-98-0	458.15	341.21	Data Not Available
3-Methyldecane	13151-34-3	Data Not Available	Data Not Available	Data Not Available
4-Methyldecane	2847-72-5	Data Not Available	Data Not Available	Data Not Available
2,2-Dimethylnonane	17302-14-6	Data Not Available	Data Not Available	Data Not Available
2,3-Dimethylnonane	2884-06-2	Data Not Available	Data Not Available	Data Not Available
2,4-Dimethylnonane	17302-24-8	Data Not Available	Data Not Available	Data Not Available
2,6-Dimethylnonane	17302-28-2	Data Not Available	Data Not Available	Data Not Available
3,3-Dimethylnonane	17302-15-7	Data Not Available	Data Not Available	Data Not Available
4,5-Dimethylnonane	17302-23-7	Data Not Available	Data Not Available	Data Not Available
4-Ethyl-4-methyloctane	17302-19-1	Data Not Available	Data Not Available	Data Not Available
5-Ethyl-2-methyloctane	62016-18-6	Data Not Available	Data Not Available	Data Not Available

Experimental Protocols

The determination of thermodynamic properties of C11 branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for key experiments based on established standards.

Determination of Heat of Combustion using Bomb Calorimetry

The heat of combustion of liquid hydrocarbons is determined using a bomb calorimeter. The standard test method is outlined in ASTM D240.[\[1\]](#)[\[2\]](#)

Principle: A weighed sample of the liquid hydrocarbon is burned in a constant-volume bomb calorimeter filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water, and the temperature increase of the water is measured. The heat of combustion is calculated from this temperature rise and the previously determined heat capacity of the calorimeter.

Apparatus:

- Oxygen Bomb Calorimeter
- Sample holder (crucible)
- Ignition wire
- Oxygen cylinder with pressure regulator
- Water bath
- High-precision thermometer or temperature sensor

Procedure:

- **Sample Preparation:** An accurately weighed mass (typically 0.6 to 0.8 g) of the C11 branched alkane is placed in the sample crucible. For volatile samples, a gelatin capsule may be used to contain the liquid.

- Bomb Assembly: A fuse wire is attached to the electrodes in the bomb head, with the wire positioned to be in contact with the sample. One milliliter of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any nitric and sulfuric acids formed during combustion are in a liquid state.
- Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with oxygen to a pressure of 30 atm.
- Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of water. The water temperature should be adjusted to be a few degrees below the expected final temperature.
- Combustion: The ignition circuit is closed to ignite the sample. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Corrections and Calculations: The observed temperature rise is corrected for heat exchange with the surroundings. The heat of combustion is then calculated by multiplying the corrected temperature rise by the energy equivalent of the calorimeter. Further corrections are made for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the sample) and for the heat of combustion of the fuse wire.

Determination of Specific Heat Capacity using Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid alkanes can be determined using Differential Scanning Calorimetry (DSC), following a procedure based on ASTM E1269.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. By comparing the heat flow to the sample with that of a standard material with a known specific heat capacity (e.g., sapphire), the specific heat capacity of the sample can be determined.

Apparatus:

- Differential Scanning Calorimeter (DSC)

- Sample and reference pans (typically aluminum)
- Hermetic sealing press for pans
- A standard material with known specific heat capacity (e.g., synthetic sapphire)

Procedure:

- Baseline Calibration: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow.
- Standard Material Analysis: A known mass of the sapphire standard is placed in a sample pan and subjected to the same temperature program as the baseline run. This allows for the determination of the calibration constant.
- Sample Analysis: An accurately weighed sample of the C11 branched alkane (typically 5-10 mg) is hermetically sealed in a sample pan.^[6] The sample is then subjected to the same temperature program. To erase the sample's thermal history, a heat/cool/heat cycle can be employed.^[6]
- Data Analysis: The heat flow curve of the sample is compared to the baseline and the standard material's curve. The specific heat capacity (Cp) is calculated using the following equation:

$$Cp(\text{sample}) = (\Delta q_{\text{sample}} / m_{\text{sample}}) / (\Delta q_{\text{standard}} / m_{\text{standard}}) * Cp(\text{standard})$$

where Δq is the difference in heat flow between the sample/standard and the baseline, and m is the mass.

Analysis and Separation by Gas Chromatography (GC)

Gas chromatography is a primary technique for separating and identifying the individual isomers of C11 branched alkanes in a mixture. ASTM D6730 provides a standard test method for the detailed hydrocarbon analysis of fuels, which can be adapted for this purpose.^{[7][8]}

Principle: A volatile liquid sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts differently with each component of the mixture, causing them to

separate based on their boiling points and polarities. A detector at the end of the column records the elution of each component.

Apparatus:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
- High-resolution capillary column (e.g., 100-meter, non-polar stationary phase)
- Autosampler for precise injection
- Data acquisition and processing software

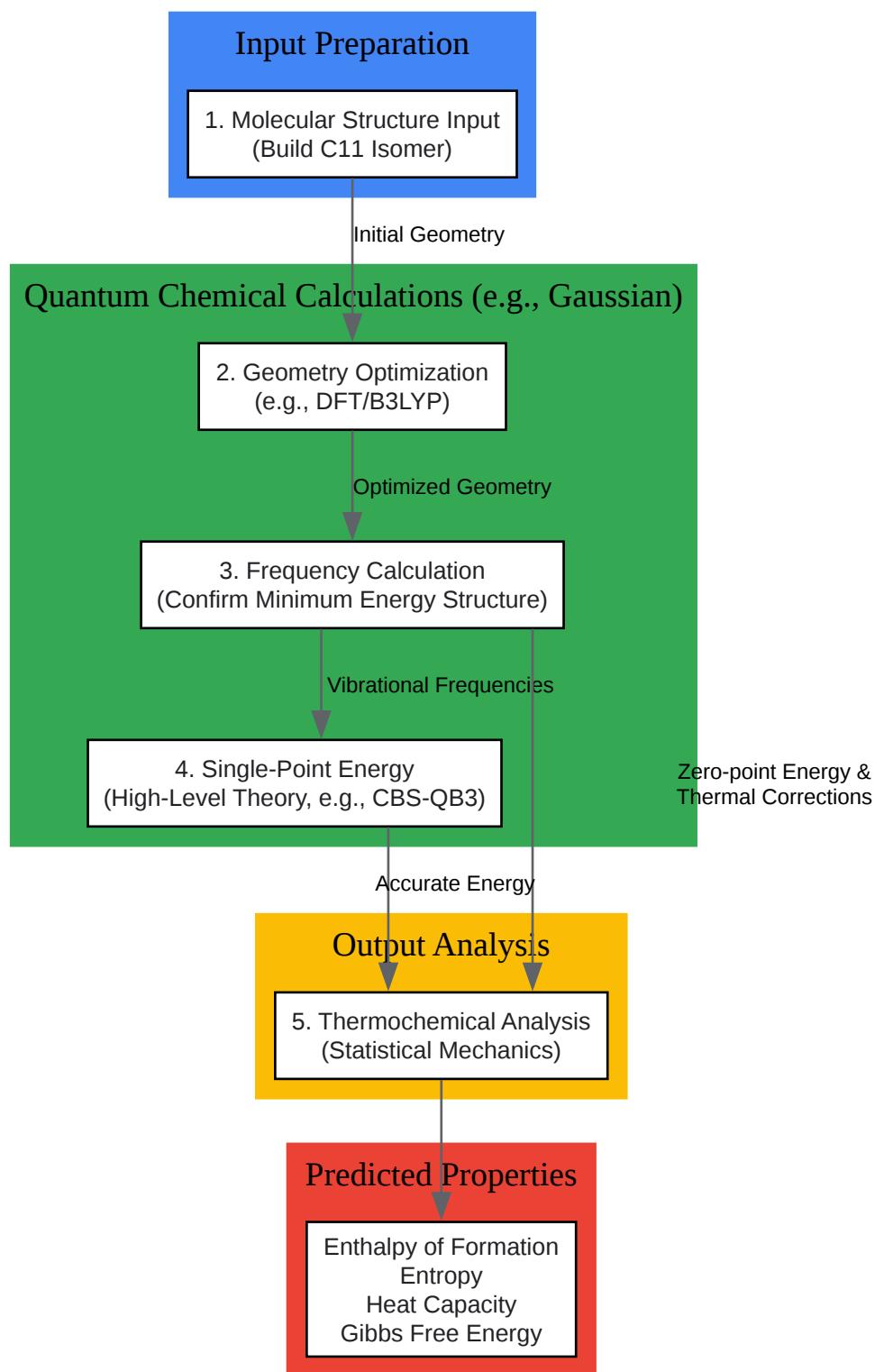
Procedure:

- Sample Preparation: The C11 branched alkane mixture is diluted in a suitable solvent (e.g., hexane) if necessary. An internal standard may be added for quantitative analysis.
- Instrument Setup: The GC is equipped with a high-resolution capillary column. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of all components. The injector and detector temperatures are set appropriately high to ensure vaporization and prevent condensation.
- Injection: A small volume (typically 1 μ L or less) of the prepared sample is injected into the GC.
- Separation and Detection: The components of the mixture are separated in the column and detected by the FID as they elute. The retention time (the time it takes for a component to travel through the column) is used for qualitative identification by comparing it to the retention times of known standards.
- Data Analysis: The area under each peak in the chromatogram is proportional to the concentration of that component in the mixture. By calibrating the instrument with standards of known concentration, the composition of the unknown mixture can be determined. The Kovats retention index system can be used for more robust compound identification.[\[7\]](#)

Visualization of Workflows and Relationships

Computational Thermochemistry Workflow

The thermodynamic properties of C11 branched alkanes can be predicted using computational chemistry methods. A typical workflow for these calculations using software like Gaussian is illustrated below.



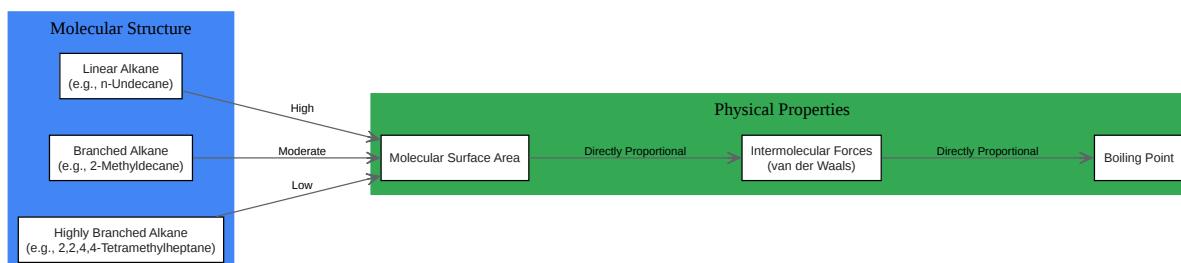
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Computational workflow for thermodynamic property prediction.

This workflow begins with defining the 3D structure of a C11 branched alkane isomer. This initial geometry is then optimized to find the lowest energy conformation. A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies. A high-level single-point energy calculation provides a more accurate electronic energy. Finally, statistical mechanics principles are applied using the outputs from the frequency and energy calculations to predict the thermodynamic properties.

Logical Relationship: Branching vs. Boiling Point

The degree and position of branching in an alkane have a direct impact on its boiling point. This relationship can be visualized as a conceptual diagram.



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